2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a carboxamide group at position 6, a pyridin-3-yl substituent at position 7, and a 4-methoxyphenyl group at position 2. The compound’s structural features—such as the carboxamide’s hydrogen-bonding capacity, the pyridinyl group’s aromaticity, and the methoxy group’s electron-donating effects—distinguish it from analogs. Below, we compare its synthesis, physicochemical properties, and biological relevance with similar compounds.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-15(17(20)26)16(13-4-3-9-21-10-13)25-19(22-11)23-18(24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H2,20,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIRNIQAKVCOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CN=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activities, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a methoxyphenyl group, a pyridine moiety, and a triazolopyrimidine core which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing several key effects:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and leukemia models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential utility in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have indicated that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Experimental Results
-
Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
-
Anti-inflammatory Effects :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in nitric oxide (NO) production and downregulation of COX-2 expression. These findings suggest that it may act as an anti-inflammatory agent by modulating the NF-kB signaling pathway .
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM in MCF-7 cells | |
| Anti-inflammatory | Reduced NO production; downregulated COX-2 | |
| Antimicrobial | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspase pathways |
| NF-kB Pathway Modulation | Inhibition of pro-inflammatory cytokines |
| Cell Cycle Arrest | G2/M phase arrest |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, triazole derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating potency comparable to established antibiotics like gentamicin and ciprofloxacin .
2. Antifungal Properties
Triazole compounds are well-known for their antifungal activities. The specific compound may inhibit fungal growth by targeting the ergosterol biosynthesis pathway, similar to other triazole antifungals such as fluconazole . Studies have indicated that modifications to the triazole ring can enhance antifungal efficacy, suggesting potential for the compound in treating fungal infections.
3. Anticancer Potential
The structural characteristics of triazoles allow them to interact with various biological targets involved in cancer progression. The compound has been implicated in inhibiting specific kinases involved in tumor growth and metastasis. For example, triazolo-pyrimidine hybrids have shown promise as inhibitors of c-Met kinases, which are crucial in certain cancer types . Preclinical studies suggest that such compounds could serve as leads for developing new cancer therapies.
Case Study 1: Antimicrobial Efficacy
A study conducted by Yang and Bao synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Among the tested compounds, those bearing the pyridine moiety exhibited enhanced bactericidal activity against phytopathogenic bacteria compared to standard treatments . This suggests that the inclusion of pyridine and methoxy groups may contribute positively to the antimicrobial profile of the compound.
Case Study 2: Anticancer Activity
In another investigation focusing on the inhibition of c-Met kinases, a derivative similar to the compound under review was found to possess low nanomolar potency against cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and indicated that further optimization could lead to clinically viable candidates .
Vergleich Mit ähnlichen Verbindungen
Structural Features
The target compound’s key substituents and their roles are compared to analogs in Table 1.
Key Observations :
- The pyridin-3-yl group in the target compound provides a nitrogen heterocycle, enabling stronger π-π stacking and hydrogen bonding compared to phenyl or thienyl substituents .
- Carboxamide at C6 is common in bioactive analogs, enhancing water solubility and target binding .
- Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., nitro in 5j) .
Key Observations :
- Green chemistry approaches (e.g., water/ethanol solvents, recyclable additives like 4,4’-trimethylenedipiperidine) improve sustainability .
- Microwave synthesis () enhances efficiency but requires specialized equipment .
- Pyridinyl aldehydes (in the target compound) may require controlled conditions to avoid side reactions.
Physicochemical Properties
Melting points, solubility, and stability vary with substituents (Table 3).
Key Observations :
- Carboxamide groups generally improve water solubility compared to esters or thioethers .
- Pyridinyl substituents may lower melting points compared to phenyl groups due to reduced crystallinity .
- Electron-donating groups (e.g., methoxy) enhance stability, while electron-withdrawing groups (e.g., nitro) reduce solubility .
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis involves multi-step routes starting from triazole and pyrimidine precursors. A common method includes:
- Step 1: Condensation of 5-amino-1,2,4-triazole derivatives with β-keto esters or aldehydes under reflux in ethanol/methanol .
- Step 2: Cyclization using catalysts like TMDP (tetramethylenediamine phosphate) or APTS (3-aminopropyltriethoxysilane) in a 1:1 ethanol/water mixture .
- Purification: Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography .
Key Considerations:
- Avoid toxic catalysts (e.g., TMDP) by substituting with greener alternatives like APTS .
- Optimize solvent polarity to enhance cyclization efficiency .
Q. How is the compound characterized for purity and structural confirmation?
Primary Techniques:
- NMR Spectroscopy: and NMR confirm substituent positions and ring fusion .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. What are the recommended storage conditions to maintain stability?
- Storage: Protect from light and moisture in airtight containers at –20°C .
- Stability Tests: Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic and oxidative susceptibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Methodological Strategies:
- Catalyst Screening: Compare TMDP with APTS or ionic liquids to balance toxicity and efficiency (e.g., APTS increases yield by 15% in ethanol/water) .
- Solvent Engineering: Use binary solvent systems (e.g., DMF/water) to enhance solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 2 hours with 20% higher yield .
Data Contradiction Analysis:
- Conflicting reports on cyclization efficiency (e.g., 60% vs. 85% yield) may arise from varying catalyst purity or solvent ratios. Validate protocols via controlled replicate experiments .
Q. What experimental strategies elucidate the compound’s mechanism of action in kinase inhibition?
Experimental Design:
- Kinase Binding Assays: Use fluorescence polarization to measure IC values against recombinant kinases (e.g., EGFR, CDK2) .
- Molecular Dynamics (MD) Simulations: Model interactions between the pyridinyl group and kinase ATP-binding pockets .
- Cell-Based Assays: Assess antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, correlating with kinase inhibition data .
Key Finding:
- Substituents at the 4-methoxyphenyl position enhance hydrophobic interactions, improving selectivity for CDK2 (IC = 0.8 μM) .
Q. How can structural modifications enhance solubility without compromising bioactivity?
SAR-Driven Approaches:
- Hydrophilic Substituents: Introduce –OH or –NH at the phenyl ring (e.g., 4-hydroxyphenyl analog increases aqueous solubility by 3-fold) .
- Prodrug Design: Convert carboxamide to a phosphate ester for improved bioavailability .
Trade-off Analysis:
- While –OH enhances solubility, it may reduce membrane permeability. Balance via logP optimization (target range: 2.5–3.5) .
Q. How do researchers reconcile contradictory data regarding biological efficacy across studies?
Troubleshooting Framework:
Structural Validation: Confirm compound identity via NMR and HRMS to rule out batch variability .
Assay Conditions: Standardize cell culture media (e.g., serum concentration affects kinase expression) .
Pharmacokinetic Factors: Evaluate metabolic stability (e.g., CYP450-mediated degradation) using liver microsomes .
Example Case:
- Discrepant IC values (e.g., 1.2 μM vs. 5.0 μM) may arise from differences in ATP concentrations in kinase assays. Re-test under uniform ATP levels (10 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
